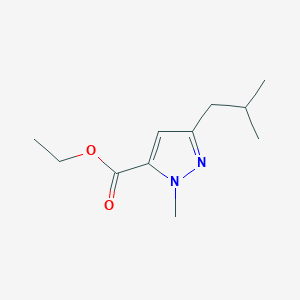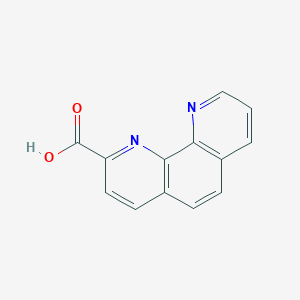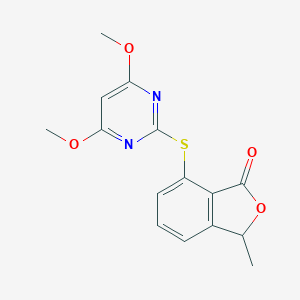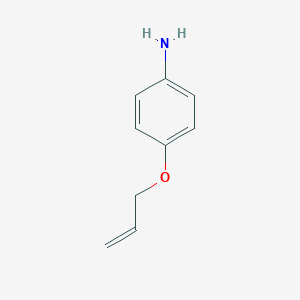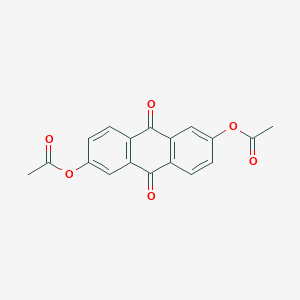
2,6-Diacetoxy-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diacetoxy-9,10-anthraquinone (DAQ) is a chemical compound that belongs to the class of organic compounds known as anthraquinones. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. DAQ is synthesized using various methods, and it has been found to have numerous applications in different fields of research. In
Mecanismo De Acción
The mechanism of action of 2,6-Diacetoxy-9,10-anthraquinone is not fully understood. However, studies have shown that it can induce cell death in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2,6-Diacetoxy-9,10-anthraquinone has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. 2,6-Diacetoxy-9,10-anthraquinone has also been found to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it has limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone. One direction is the development of new drugs based on its antitumor, antibacterial, and antiviral properties. Another direction is the exploration of its potential as a fluorescent probe for the detection of DNA damage. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Conclusion
In conclusion, 2,6-Diacetoxy-9,10-anthraquinone is a chemical compound that has numerous scientific research applications. It is synthesized using various methods, and it has been found to have antitumor, antibacterial, and antiviral properties. 2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it also has limitations, such as its low solubility in water and its potential toxicity. There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone, including the development of new drugs and the exploration of its potential as a fluorescent probe for the detection of DNA damage.
Métodos De Síntesis
2,6-Diacetoxy-9,10-anthraquinone can be synthesized using various methods, including the oxidation of 2,6-dimethoxyanthraquinone, the Friedel-Crafts acylation of 9,10-anthraquinone, and the oxidation of 2,6-diacetoxyanthracene. The most commonly used method is the oxidation of 2,6-dimethoxyanthraquinone. This method involves the use of potassium permanganate as an oxidizing agent in the presence of acetic acid and water. The reaction yields 2,6-Diacetoxy-9,10-anthraquinone as the final product.
Aplicaciones Científicas De Investigación
2,6-Diacetoxy-9,10-anthraquinone has numerous scientific research applications, including its use in the synthesis of dyes, pigments, and pharmaceuticals. It has also been used as a fluorescent probe for the detection of DNA damage. 2,6-Diacetoxy-9,10-anthraquinone has been found to have antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
1747-94-0 |
|---|---|
Nombre del producto |
2,6-Diacetoxy-9,10-anthraquinone |
Fórmula molecular |
C18H12O6 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(6-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-11-3-5-13-15(7-11)17(21)14-6-4-12(24-10(2)20)8-16(14)18(13)22/h3-8H,1-2H3 |
Clave InChI |
BHWZEQPVLJDOIW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |
Sinónimos |
2,6-Diacetoxy-9,10-anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



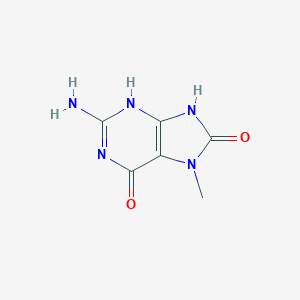

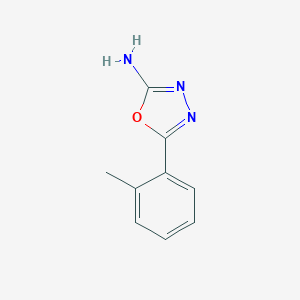

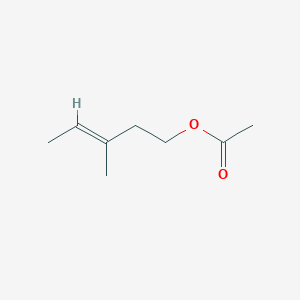



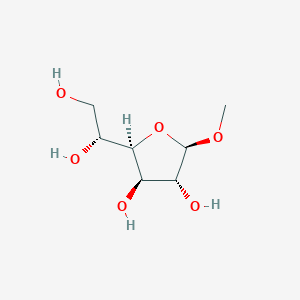
![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
